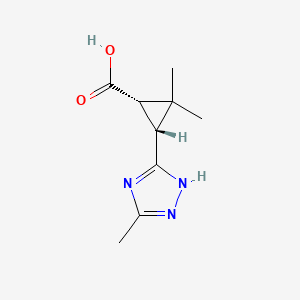

(1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-2,2-dimethyl-3-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-4-10-7(12-11-4)5-6(8(13)14)9(5,2)3/h5-6H,1-3H3,(H,13,14)(H,10,11,12)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDPQRKRTBMZBC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=N1)C2C(C2(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=N1)[C@@H]2[C@@H](C2(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a triazole moiety and a carboxylic acid group. The unique structural attributes contribute to its biological activity.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

1. Antiproliferative Activity

Studies have indicated that derivatives of triazole compounds often exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds containing the triazole ring have shown improved activity against human cervix carcinoma (HeLa) cells with IC50 values significantly lower than those of their parent compounds. The presence of the triazole moiety is crucial for enhancing activity in specific contexts .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, derivatives similar to this compound were tested against O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis. These studies revealed that certain structural modifications could enhance binding affinity and inhibition efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

Molecular Interactions

In silico docking studies have shown that the compound can effectively bind to active sites of target proteins, such as OASS-A. The binding interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the compound within the enzyme's active site .

Cellular Effects

The antiproliferative effects are believed to result from the compound's ability to disrupt cellular processes related to growth and proliferation. This includes interference with signaling pathways involved in cell cycle regulation .

Case Studies

Several research studies have documented the biological activities of similar compounds:

Study 1: Antiproliferative Effects

A study investigating a series of triazole-containing compounds found that modifications in structure led to variations in antiproliferative activity across different cancer cell lines. Notably, one derivative exhibited an IC50 value of 9.6 μM against human microvascular endothelial cells, highlighting the importance of structural features in determining bioactivity .

Study 2: Enzyme Inhibition

Research focused on cyclopropane carboxylic acid derivatives demonstrated their potential as inhibitors of ACO2 in Arabidopsis thaliana. The binding affinity was assessed through molecular docking, revealing promising candidates for further development as agrochemicals or pharmaceuticals .

Data Tables

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| Compound 18 | 9.6 | HMEC-1 (Endothelial Cells) | Enhanced activity due to triazole ring |

| UPAR415 | - | OASS-A | Competes with amino acid substrates |

| Cyclopropane Derivative | - | ACO2 | High binding affinity in docking studies |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of this compound demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 with IC50 values ranging from 1.9 to 7.52 μg/mL .

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits low toxicity profiles while maintaining high activity against cancer cells. This makes it a promising candidate for further development into therapeutic agents for cancer treatment .

Pesticide Development

This compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to act as an effective insecticide against various pests while being less harmful to non-target organisms .

Mode of Action in Pest Control

The compound's efficacy in pest control can be attributed to its ability to disrupt the hormonal balance in insects, leading to growth inhibition and eventual mortality. This mode of action is particularly valuable in integrated pest management strategies where selective toxicity is crucial .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored, including the use of cyclopropanation reactions and subsequent functional group modifications .

Derivatives and Their Applications

Numerous derivatives of this compound have been synthesized to enhance its biological activity and selectivity. These derivatives are being studied for their potential applications in both medicinal and agricultural fields, showcasing the versatility of the core structure .

Comparison with Similar Compounds

Implications for Research and Development

- Drug Design : The target compound’s triazole-cyclopropane scaffold is promising for kinase inhibitors or antimicrobial agents, leveraging both rigidity and hydrogen-bonding capacity.

- Agrochemicals : Structural analogs like Compound A highlight the trade-off between lipophilicity and solubility in pesticide design .

- Spectral Analysis : Reference texts () provide critical benchmarks for characterizing cyclopropane derivatives via NMR and IR spectroscopy .

Conclusion (1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid occupies a unique niche among cyclopropane carboxylic acids. Its triazole substituent and stereochemistry distinguish it from halogenated or aryl-substituted analogues, offering tailored electronic and steric properties for advanced applications. Future studies should explore its synthetic optimization and biological profiling relative to the compared compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.